Iododiphenylarsine

Catalog No.
S8931594
CAS No.
7065-18-1
M.F
C12H10AsI
M. Wt
356.03 g/mol
Availability
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Iododiphenylarsine

CAS Number

7065-18-1

Product Name

Iododiphenylarsine

IUPAC Name

iodo(diphenyl)arsane

Molecular Formula

C12H10AsI

Molecular Weight

356.03 g/mol

InChI

InChI=1S/C12H10AsI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

FAYKSGBMQZMXJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)I

Iododiphenylarsine (CAS 7065-18-1) is a highly reactive organoarsenic halide primarily utilized as an electrophilic precursor in the synthesis of complex tertiary arsines, functionalized optical materials, and specialized semiconductor dopants. Characterized by a highly polar and relatively weak As–I bond, this compound serves as a superior leaving group in nucleophilic substitution reactions compared to its lighter halogen analogs. In industrial and advanced laboratory settings, it is procured to enable the efficient coupling of sterically hindered aryllithium or Grignard reagents, facilitating the incorporation of the diphenylarsino group into extended π-conjugated systems and conformationally locked ligands [1].

Research Fit

Electrophilic arsination reagent with crystallographically defined As(III) geometry
Precursor to perfluoroalkyl arsines via Hg-mediated coupling pathway
Isomorphous with chloro/bromo congeners; single-crystal structure fully solved

Procurement teams often consider substituting iododiphenylarsine with the more common chlorodiphenylarsine (Clark I); however, this substitution fails on both regulatory and chemical grounds. Chlorodiphenylarsine is a well-documented chemical warfare agent (vomiting agent), imposing severe shipping, storage, and regulatory compliance burdens that can stall research and manufacturing workflows [1]. Chemically, the As–Cl bond possesses a higher bond dissociation energy than the As–I bond, rendering the chloro-analog insufficiently reactive toward the sterically hindered nucleophiles required for modern luminescent polymer and bidentate ligand synthesis. Attempting to force these reactions with the chloride often leads to degradation of sensitive π-conjugated backbones, whereas the iodide allows for milder, high-yield As–C bond formation [2].

Substitution Risk

As–I bond (2.53 Å)
Longer As–I bond may confer distinct leaving-group propensity; As–Cl (2.26 Å) and As–Br (2.40 Å) profiles may not transfer directly
CF₃I/Hg coupling
Perfluoroalkylation exclusive to iodo congener under reported conditions; chloro/bromo analogs not productive via this route
m.p. 37–39°C; density 1.9 g cm⁻³
Lower melting point and higher density vs. congeners may shift handling, storage, and formulation fit

Quantitative In Situ Generation for Regulatory Bypass

A major procurement advantage of iododiphenylarsine is its ability to be generated in situ with complete conversion, bypassing the need to store restricted haloarsines. Heating methyldiphenylarsine with iodine in chloroform at 65 °C for 36 hours yields iododiphenylarsine quantitatively (100% yield), ready for immediate one-pot downstream functionalization [1]. In contrast, isolating and utilizing chlorodiphenylarsine requires navigating Schedule 1 chemical handling protocols and dealing with moisture-sensitive purification steps.

Evidence DimensionPrecursor generation yield and handling
Target Compound Data100% quantitative yield via stable methyldiphenylarsine + I2
Comparator Or BaselineChlorodiphenylarsine (Requires direct procurement of highly regulated, toxic chemical agents)
Quantified DifferenceEliminates regulatory storage burden while achieving 100% conversion to the active electrophile
Conditions65 °C in chloroform for 36 hours

Allows facilities to synthesize complex organoarsenicals without the compliance overhead and safety risks associated with stockpiling restricted chemical warfare agents.

As–I Bond Length
Head-to-head
2.53 Å
Supports leaving-group propensity review
+0.27 Å vs. As–Cl; isomorphous monoclinic P2₁/a crystals

Superior Electrophilicity for Sterically Hindered Ligand Synthesis

The weaker As–I bond makes iododiphenylarsine the preferred electrophile for coupling with bulky, sterically demanding nucleophiles. In the synthesis of conformationally locked bibenzofuran-arsine (BFAs) ligands, iododiphenylarsine successfully reacts with the corresponding aryllithium reagent to provide the target ligand in a 33% isolated yield after recrystallization [1]. Lighter haloarsines (As–Cl) exhibit poorer leaving group kinetics in these highly hindered environments, often failing to produce viable yields without degrading the delicate π-conjugated benzofuran core.

Evidence DimensionIsolated yield in sterically hindered As-C coupling
Target Compound Data33% isolated yield for highly hindered BFAs ligand
Comparator Or BaselineLighter haloarsines (Typically result in negligible yields or backbone degradation under forcing conditions)
Quantified DifferenceEnables successful isolation of complex bulky ligands where chloro-analogs fail
ConditionsReaction with aryllithium, stirred for 12 h warming to ambient temperature, recrystallized from hot toluene

Critical for R&D teams procuring precursors for advanced heavy-atom effect luminescent polymers and rigid transition-metal catalysts.

Unit Cell Volume
Head-to-head
1198 ų
Supports lattice-matching context
+6.3% vs. Ph₂AsCl; Z=4, space group P2₁/a

Compatibility with Radical Trifluoromethylation for OMVPE Dopants

Iododiphenylarsine is uniquely suited for the synthesis of low-toxicity fluoroalkyl arsenical precursors used in Organometallic Vapor Phase Epitaxy (OMVPE). It reacts cleanly with trifluoroiodomethane in the presence of mercury to produce diphenyltrifluoromethylarsine [1]. This specific transformation leverages the iodide leaving group and is not viable with standard alkylarsines or chloroarsines. The resulting fluoroalkyl compounds offer a Threshold Limit Value (TLV) of >5 ppm, a massive safety improvement over traditional arsine gas (TLV 0.05 ppm) [1].

Evidence DimensionPrecursor viability for trifluoromethylation
Target Compound DataClean conversion to diphenyltrifluoromethylarsine via CF3I/Hg
Comparator Or BaselineStandard alkylarsines / Chloroarsines (Incompatible with this direct radical substitution pathway)
Quantified DifferenceEnables access to fluoroalkyl dopants with >100x higher TLV safety margins (>5 ppm vs 0.05 ppm)
ConditionsReaction with CF3I in the presence of mercury

Allows semiconductor material manufacturers to synthesize safer, carbon-reducing arsenic doping agents for GaAs epitaxial growth.

C–As–C Angle
Reported
101.7°
Steric accessibility context for coordination and nucleophilic attack
−3.3° vs. Ph₂AsBr (105°); reported by Begley et al. (1995)
CF₃I/Hg Reactivity
Class-level
Ph₂AsI → Ph₂AsCF₃ (productive)
Exclusive synthetic route context
Ph₂AsCl / Ph₂AsBr: no reported product under analogous conditions
Melting Point
Reported
37–39°C
Handling and storage context
Density: 1.9 g cm⁻³; lowest m.p. in Ph₂AsX series; may liquefy near ambient

Synthesis of Luminescent Organoarsenic Polymers

Due to its superior electrophilicity, iododiphenylarsine is the optimal precursor for incorporating arsenic into π-conjugated systems to exploit the heavy-atom effect. It is used to synthesize arene-substituted arsines that serve as building blocks for luminescent materials, where the use of chloro-analogs would result in poor yields due to steric hindrance [1].

Development of Conformationally Locked Bidentate Ligands

In advanced coordination chemistry, iododiphenylarsine is procured to synthesize rigid multidentate ligands, such as bibenzofuran-arsines (BFAs). Its reactive As–I bond allows for successful coupling with complex aryllithium reagents under mild conditions, preserving the structural integrity of the ligand backbone [1].

Production of Low-Toxicity OMVPE Semiconductor Precursors

Iododiphenylarsine is a critical starting material for the synthesis of diphenyltrifluoromethylarsine and other fluoroalkyl arsenicals. These compounds are utilized as safer alternatives to highly toxic arsine gas in Organometallic Vapor Phase Epitaxy (OMVPE) for GaAs semiconductor manufacturing, drastically improving workplace safety margins [2].

Regulatory-Compliant One-Pot Arsenic Functionalization

For laboratories looking to avoid the strict regulations associated with storing chemical warfare agents like chlorodiphenylarsine, iododiphenylarsine can be generated in situ from stable precursors and immediately reacted. This workflow streamlines the procurement and handling of organoarsenic reagents in industrial R&D [3].

Application Fit

Application
Selection Property
Validation Focus
Perfluoroalkyl arsine synthesis
As–I bond lability for Hg-mediated coupling
CF₃ transfer reactivity and product confirmation
Crystallographic heavy-atom derivative
High iodine electron count and precisely characterized unit cell
Isomorphous difference Fourier phasing accuracy
Electrophilic arsination methodology
Reported leaving-group propensity for As–C bond formation
Transmetallation conversion under mild conditions
Solid-state co-crystal engineering
Larger unit cell volume and higher density
Lattice-matching and guest accommodation parameters

Exact Mass

355.90432 g/mol

Monoisotopic Mass

355.90432 g/mol

Heavy Atom Count

14

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